N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common approach is the reaction of N,N-diphenylacetamide with 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the thioacetamide group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diphenyl-1,3,4-oxadiazole-2-thiol
- N,N-Diphenyl-2-thioacetamide
- N,N-Diphenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of both the oxadiazole ring and the thioacetamide group
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-17-10-8-9-15-20(17)22-24-25-23(28-22)29-16-21(27)26(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
InChI Key |
RNKLIESBJIJONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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